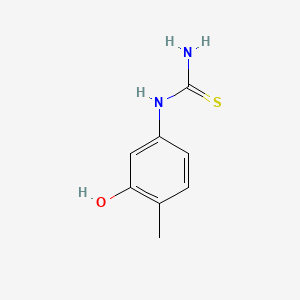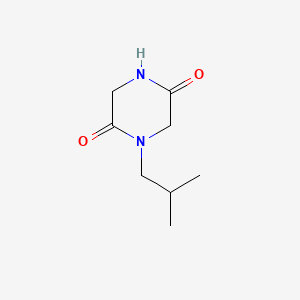![molecular formula C10H16N2 B579071 (Z)-1-cyclopropyl-N-[(Z)-1-cyclopropylethylideneamino]ethanimine CAS No. 17397-15-8](/img/structure/B579071.png)
(Z)-1-cyclopropyl-N-[(Z)-1-cyclopropylethylideneamino]ethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Azinobis(1-cyclopropylethane) is a chemical compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol It is known for its unique structure, which includes two cyclopropyl groups connected by an azino linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Azinobis(1-cyclopropylethane) typically involves the reaction of cyclopropylamine with hydrazine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a suitable base. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of 1,1’-Azinobis(1-cyclopropylethane) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using standard techniques such as distillation or crystallization to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Azinobis(1-cyclopropylethane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The azino linkage allows for substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropylamines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
1,1’-Azinobis(1-cyclopropylethane) has found applications in several scientific research areas:
Mécanisme D'action
The mechanism of action of 1,1’-Azinobis(1-cyclopropylethane) involves its interaction with molecular targets through its azino linkage and cyclopropyl groups. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the specific conditions and targets involved. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Azinobis(1-cyclopropylmethane): Similar structure but with a methane linkage instead of ethane.
1,1’-Azinobis(1-cyclopropylpropane): Similar structure but with a propane linkage.
1,1’-Azinobis(1-cyclopropylbutane): Similar structure but with a butane linkage.
Uniqueness
1,1’-Azinobis(1-cyclopropylethane) is unique due to its specific azino linkage and the presence of cyclopropyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
17397-15-8 |
|---|---|
Formule moléculaire |
C10H16N2 |
Poids moléculaire |
164.252 |
Nom IUPAC |
(Z)-1-cyclopropyl-N-[(Z)-1-cyclopropylethylideneamino]ethanimine |
InChI |
InChI=1S/C10H16N2/c1-7(9-3-4-9)11-12-8(2)10-5-6-10/h9-10H,3-6H2,1-2H3/b11-7-,12-8- |
Clé InChI |
XLXGSRAIAOWWSF-OXAWKVHCSA-N |
SMILES |
CC(=NN=C(C)C1CC1)C2CC2 |
Synonymes |
1,1/'-Azinobis(1-cyclopropylethane) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Benz[a]anthracene-7-carboxylic acid](/img/structure/B579000.png)
![5-Methoxy-1-methyl-7-oxo-2,3,7,8,9,9a-hexahydro-1H-benzo[de]quinolin-6-yl benzoate](/img/structure/B579001.png)
![[4-(Methanesulfinyl)butyl]benzene](/img/structure/B579003.png)
![3-Nitroso-1,3a,4,5,6,6a-hexahydrocyclopenta[d]imidazol-2-one](/img/structure/B579005.png)


![tetrasodium;2-[[1-[4-[4-[[4-[4-[4-[(2-carboxylato-4-sulfonatophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]phenyl]phenyl]carbamoylamino]phenyl]phenyl]-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-5-sulfonatobenzoate](/img/structure/B579010.png)

